molecular formula C12H11NO4S2 B2357647 4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 436091-72-4

4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2357647
CAS No.: 436091-72-4
M. Wt: 297.34
InChI Key: OKDYLUDKXORYHF-UHFFFAOYSA-N
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Description

4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with significant relevance in scientific experiments. It is known for its unique structure, which includes a thiophene ring and a benzoic acid moiety connected by a sulfamoyl group. This compound has been studied for its potential therapeutic and environmental applications due to its unique chemical structure and biological activity.

Preparation Methods

The synthesis of 4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid typically involves the condensation of thiophene derivatives with benzoic acid derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic reagents such as sodium methoxide. Major products formed from these reactions include various substituted thiophene and benzoic acid derivatives .

Scientific Research Applications

4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of the GABAA receptor, which is involved in the modulation of chloride channels . In medicine, it has potential therapeutic applications due to its unique chemical structure and biological activity. In industry, it is used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .

Mechanism of Action

The mechanism of action of 4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It binds to the benzodiazepine site on the GABAA receptor, which is located in the interface between two alpha subunits. This binding modulates the opening of chloride channels, leading to various biological effects .

Comparison with Similar Compounds

4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid is unique due to its specific combination of a thiophene ring and a benzoic acid moiety connected by a sulfamoyl group. Similar compounds include other thiophene derivatives and benzoic acid derivatives. Another example is articaine, a 2,3,4-trisubstituent thiophene used as a dental anesthetic . These compounds share some structural similarities but differ in their specific chemical properties and applications.

Properties

IUPAC Name

4-(thiophen-2-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDYLUDKXORYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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